3-phenyl-1H-indazole

Antifungal Drug Discovery Candida Infection Models Structure-Activity Relationship (SAR)

3-Phenyl-1H-indazole (CAS 13097-01-3) is an unsubstituted bicyclic heteroaromatic compound belonging to the indazole class, comprising a fused benzene and pyrazole ring with a phenyl substituent at the 3-position. It serves as a fundamental pharmacophore in medicinal chemistry, primarily as a scaffold for kinase inhibitor development and as a precursor for synthesizing substituted derivatives with enhanced potency.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 13097-01-3
Cat. No. B076004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-indazole
CAS13097-01-3
Synonyms3-PHENYL-1H-INDAZOLE
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=CC=CC=C32
InChIInChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15)
InChIKeyMXBKCOLSUUYOHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-indazole (CAS 13097-01-3): A Core Indazole Scaffold for Kinase Inhibition and Antifungal Lead Discovery


3-Phenyl-1H-indazole (CAS 13097-01-3) is an unsubstituted bicyclic heteroaromatic compound belonging to the indazole class, comprising a fused benzene and pyrazole ring with a phenyl substituent at the 3-position [1]. It serves as a fundamental pharmacophore in medicinal chemistry, primarily as a scaffold for kinase inhibitor development and as a precursor for synthesizing substituted derivatives with enhanced potency [1]. Its core molecular features include a molecular weight of 194.23 g/mol and a computed XLogP3 of 3.2, indicating moderate lipophilicity [1].

Kinase inhibitor scaffold development
Antifungal lead optimization studies
FTO target-engagement probe

Why 3-Phenyl-1H-indazole Cannot Be Casually Substituted with Other Regioisomers or Unsubstituted Indazoles


The biological activity and target engagement of indazole derivatives are exquisitely sensitive to the position and nature of substituents. For instance, the 3-phenyl substitution pattern in 3-phenyl-1H-indazole is critical for maintaining a specific spatial conformation that influences binding to targets like FTO protein and fungal cytochrome bc1 [1][2]. Simply substituting with the 1-phenyl or 2-phenyl regioisomer, or using the unsubstituted 1H-indazole core, often results in a complete loss or significant alteration of target affinity and selectivity, as demonstrated by the divergent activity profiles in kinase inhibition and antifungal assays [2][3]. Therefore, substituting one indazole core for another without considering the specific regioisomeric form can lead to failed experiments and invalid research conclusions.

Regioisomer sensitivity
1-phenyl or 2-phenyl regioisomers may show altered target binding and activity profiles; direct substitution may compromise assay reproducibility.
Unsubstituted indazole mismatch
The plain 1H-indazole core lacks the critical 3-phenyl group, potentially leading to loss of affinity for FTO or fungal cytochrome bc1.
Substitution position critical
Even minor positional changes on the indazole ring can drastically shift kinase selectivity and antifungal potency profiles.

Quantitative Differentiation: Head-to-Head Performance of 3-Phenyl-1H-indazole vs. Key Analogs


Anticandidal Activity: Broad-Spectrum Inhibition of 3-Phenyl-1H-indazole Scaffold vs. Reference Drug Miconazole

The unsubstituted 3-phenyl-1H-indazole scaffold (compound 10a) exhibits broad-spectrum anticandidal activity, demonstrating growth inhibition at 100 µM against C. albicans and miconazole-resistant C. glabrata, and at 1 mM against miconazole-susceptible C. glabrata [1]. While less potent than the reference drug miconazole (MIC = 0.5 µM), this activity profile confirms the scaffold's inherent antifungal potential, which can be dramatically improved by substitution. For instance, the optimized derivative 10g (N,N-diethylcarboxamide) was identified as the most active in the series, showing potent activity against C. albicans and both miconazole-susceptible and -resistant C. glabrata species [1].

Anticandidal activity
Reported
100 µM–1 mM growth inhibition vs. miconazole 0.5 µM MIC
Supports antifungal lead optimization studies
Scaffold activity improved by substitution (e.g., derivative 10g)
Antifungal Drug Discovery Candida Infection Models Structure-Activity Relationship (SAR)

Kinase Inhibition Profile: 3-Phenyl-1H-indazole as a Low-Affinity Baseline for MPS1 vs. Optimized Substituted Analogs

In a high-throughput screening campaign, the unadorned 3-phenyl-1H-indazole core exhibited an IC50 of 2.34 µM against human mitogen-activated protein kinase 10 (MAPK10, also known as MPS1) [1]. This relatively weak affinity highlights its role as a minimal pharmacophore. In stark contrast, SAR studies on the 3-phenyl-1H-indazole scaffold have yielded analogs with IC50 values in the low nanomolar range, a >1000-fold increase in potency [2]. For example, a 6-substituted derivative, phenyl-(3-phenyl-1H-indazol-6-yl)-amine, was reported to have an IC50 of 48 nM against a related target [3].

MPS1 kinase inhibition
Class-level
IC50 = 2.34 µM
Baseline for SAR-based kinase inhibitor design
Substitution can improve potency >1000-fold
Kinase Inhibitor Discovery Mitotic Kinase MPS1 Structure-Activity Relationship (SAR)

Protein Binding Profile: Differential Affinity of 3-Phenyl-1H-indazole for Catalase vs. FTO and Other Proteins

Isothermal titration calorimetry (ITC) studies revealed a distinct binding affinity ranking for 3-phenyl-1H-indazole against five physiologically relevant proteins: catalase > human serum albumin (HSA) > fat mass and obesity-associated protein (FTO) > pepsin, with no detectable binding to trypsin [1]. The study specifically confirmed interaction with FTO, a key target in obesity and cancer, distinguishing it from other known FTO inhibitors like radicicol and CHTB which possess different structural motifs [1]. This differential binding pattern is a key differentiator from other indazole regioisomers, whose binding profiles have not been characterized in such detail.

Protein binding rank
Head-to-head
catalase > HSA > FTO > pepsin
Distinct binding hierarchy informs target-engagement profiling
No binding to trypsin; quantitative KD not reported
Protein-Ligand Interactions FTO Inhibitor Design Isothermal Titration Calorimetry (ITC)

Physicochemical Properties: Lipophilicity (XLogP3) and Molecular Weight Comparison with Common Indazole Scaffolds

3-Phenyl-1H-indazole (CAS 13097-01-3) has a computed XLogP3 value of 3.2 and a molecular weight of 194.23 g/mol [1]. This places it in a favorable lipophilicity range for oral drug development (Lipinski's Rule of Five suggests XLogP < 5). In comparison, the unsubstituted 1H-indazole core (MW 118.14, XLogP ~1.9) is more polar, while larger substituted indazole drug candidates can exceed MW 500 and XLogP 5. The compound's single hydrogen bond donor and one hydrogen bond acceptor further define its physicochemical profile, which is crucial for predicting membrane permeability and solubility [1].

Physicochemical profile
Data to verify
XLogP3 = 3.2 | MW = 194.23
Favorable lead-like properties for hit-to-lead campaigns
Computed values; experimental validation recommended
Drug-like Properties Lipophilicity Lead Optimization

Optimal Research Applications for 3-Phenyl-1H-indazole (CAS 13097-01-3) Based on Quantitative Evidence


FTO Protein Probe and Inhibitor Design

Use 3-phenyl-1H-indazole as a confirmed FTO-binding small molecule probe (as established by ITC data) for mechanistic studies on obesity and cancer. Its distinct binding mode, differing from known inhibitors radicicol and CHTB, makes it a valuable tool for exploring alternative FTO inhibition mechanisms [1].

Antifungal Lead Discovery Scaffold

Employ the unsubstituted 3-phenyl-1H-indazole core as a starting scaffold for synthesizing novel anticandidal agents. The core's broad-spectrum activity (100 µM against C. albicans and drug-resistant C. glabrata) can be optimized via carboxamide substitution to achieve higher potency, as demonstrated by the superior activity of derivative 10g [1].

Kinase Inhibitor Core Pharmacophore

Utilize 3-phenyl-1H-indazole as a minimalist pharmacophore for the rational design of potent kinase inhibitors. The scaffold's baseline MPS1 inhibitory activity (IC50 2.34 µM) can be enhanced by >1000-fold through strategic substitution at the 6-position or other sites, as evidenced by SAR studies [1][2].

Physicochemical Reference Standard in Drug Design

Apply 3-phenyl-1H-indazole as a reference compound for calibrating computational models of lipophilicity (XLogP3 = 3.2) and molecular weight (194.23 g/mol). Its well-defined properties serve as a benchmark for evaluating the drug-likeness of new chemical entities within lead optimization programs [1].

Application
Selection Property
Validation Focus
FTO target-engagement studies
Binding-mode distinct from known chemical probes
ITC binding specificity and selectivity profiling
Antifungal lead optimization
Scaffold-based synthetic versatility
Growth inhibition and resistance profiling
Kinase inhibitor SAR campaigns
Minimal pharmacophore with modifiable sites
Target potency and selectivity optimization
Computational drug-likeness calibration
Well-defined XLogP3 and MW parameters
Benchmarking lead-like parameters

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